N-(4-Nitro-benzyl)-formamide
Description
Significance of N-Benzyl Formamide (B127407) Derivatives in Organic Synthesis
N-benzyl formamide derivatives are a class of organic compounds recognized for their versatility as intermediates in organic synthesis. These compounds feature a benzyl (B1604629) group attached to the nitrogen atom of a formamide functional group. smolecule.com Their utility stems from their ability to participate in a variety of chemical transformations, acting as precursors for more complex molecules, including pharmaceuticals and agrochemicals. smolecule.comontosight.ai
The formamide group itself can serve as a protecting group for amines or as a precursor for the preparation of formamidines. tandfonline.com Furthermore, N-benzyl formamides can be synthesized through several methods, including the reaction of benzylamine (B48309) with formamide or through enzymatic processes. For instance, N-substituted formamide deformylase has been shown to catalyze the synthesis of N-benzylformamide from benzylamine and formate (B1220265). researchgate.net These derivatives undergo reactions such as oxidation to form benzylamine and formate, and reduction to yield primary amines. Their involvement in transition metal-catalyzed reactions like Suzuki and Heck couplings further underscores their importance as versatile intermediates in the construction of complex molecular frameworks. smolecule.com
Relevance of Nitro-Substituted Aromatic Systems in Contemporary Chemistry
Nitro-substituted aromatic systems are a cornerstone of modern chemistry, with wide-ranging applications in medicinal chemistry, materials science, and industrial synthesis. scielo.brnih.govtaylorandfrancis.com The presence of a nitro group (–NO2) on an aromatic ring profoundly influences the molecule's chemical and physical properties. wikipedia.org As a potent electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. nih.govnumberanalytics.com Conversely, it activates the ring for nucleophilic aromatic substitution by stabilizing the negatively charged intermediates formed during the reaction. wikipedia.orgnumberanalytics.comnumberanalytics.com
This modification of reactivity makes nitroaromatic compounds crucial intermediates in the synthesis of a vast array of functionalized molecules, including many pharmaceuticals, dyes, and explosives. numberanalytics.comresearchgate.netunacademy.com In the realm of medicinal chemistry, the nitro group is a key feature in numerous therapeutic agents, contributing to their biological activity, which can include antibacterial, anticancer, and antiprotozoal properties. scielo.brnih.gov The bioreduction of the nitro group is often a critical step in the mechanism of action of these drugs. scielo.br Furthermore, the unique electronic and polar properties imparted by the nitro group are harnessed in materials science for the development of coordination polymers and other functional materials. taylorandfrancis.com
Position of N-(4-Nitro-benzyl)-formamide within Amide Chemistry and its Research Context
This compound, with the chemical formula C8H8N2O3, holds a specific and noteworthy position within the broader field of amide chemistry. smolecule.comchemicalbook.com It synergistically combines the structural features of an N-benzyl formamide and a nitro-substituted aromatic system. The para-nitro substitution on the benzyl ring significantly impacts its reactivity and potential applications compared to unsubstituted N-benzylformamide. smolecule.com
Its role in research is primarily as a specialized building block. The presence of the nitro group makes it a precursor for the corresponding amine through reduction, a common strategy in the synthesis of more complex molecules. smolecule.com The formamide moiety can be involved in various condensation reactions. smolecule.com
Research has pointed towards the potential of this compound as an intermediate in medicinal chemistry for the development of new pharmaceutical compounds, particularly those with antimicrobial properties. smolecule.com It is also utilized in organic synthesis as an intermediate for creating more elaborate organic structures and has been investigated for its potential in the development of functional materials. smolecule.com The synthesis of this compound can be achieved through methods such as the direct amination of 4-nitrobenzyl chloride with formamide. smolecule.com
Below is a table summarizing some of the key chemical properties of this compound:
| Property | Value |
| CAS Number | 132387-93-0 chemicalbook.comalchempharmtech.com |
| Molecular Formula | C8H8N2O3 chemicalbook.com |
| Molecular Weight | 180.16 g/mol smolecule.com |
| IUPAC Name | N-[(4-nitrophenyl)methyl]formamide smolecule.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-nitrophenyl)methyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-6-9-5-7-1-3-8(4-2-7)10(12)13/h1-4,6H,5H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCZDNIUWWLVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453389 | |
| Record name | N-(4-NITRO-BENZYL)-FORMAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132387-93-0 | |
| Record name | N-(4-NITRO-BENZYL)-FORMAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 Nitro Benzyl Formamide and Analogous Structures
Direct N-Formylation Strategies for Amines
Direct N-formylation of amines represents a common and efficient approach for the synthesis of formamides. This transformation can be accomplished using a variety of formylating agents and reaction conditions, including catalyst- and solvent-free methods, catalytic systems employing carbon dioxide, and microwave-assisted protocols.
Catalyst- and Solvent-Free Formylation Approaches
In the pursuit of greener and more sustainable chemical processes, catalyst- and solvent-free N-formylation methods have gained significant attention. These approaches often utilize formic acid as both the solvent and the formylating agent, simplifying the reaction setup and workup procedures.
One such method involves the reaction of an amine with formic acid at elevated temperatures. For instance, heating a mixture of an amine and formic acid at 80°C has been shown to produce formamide (B127407) products in good to excellent yields. nih.gov This method is applicable to a range of substituted aromatic amines as well as primary and secondary alkyl amines, with primary amines being formylated selectively in the presence of secondary amines. nih.gov Another sustainable protocol uses formic acid as the carbonyl source under catalyst-free conditions, yielding formamides in medium to excellent yields for a variety of substrates. acs.orgacs.org This approach is particularly attractive as formic acid can be derived from the hydrogenation of CO2 or biomass, positioning it as an indirect utilization of renewable resources. acs.org
The use of aromatic formates as N-formylating agents under solvent- and catalyst-free conditions at ambient temperature has also been reported. tandfonline.com In this method, the choice of the aromatic formate (B1220265) significantly influences the reaction rate and yield. For example, p-chlorophenyl formate has been identified as a particularly effective N-formylating agent. tandfonline.com
Furthermore, a simple and practical method for N-formylation utilizes a catalytic amount of iodine under solvent-free conditions. organic-chemistry.org The reaction of an amine with formic acid in the presence of 5 mol% iodine at 70°C provides N-formylated products in high yields. organic-chemistry.org This method is compatible with a wide array of amines, including those with electron-donating or -withdrawing groups, and preserves the stereochemical integrity of chiral α-amino acid esters. organic-chemistry.org
| Amine Substrate | Formylating Agent | Conditions | Yield (%) | Reference |
| Substituted Aromatic Amines | Formic Acid | 80 °C, solvent-free | Good to Excellent | nih.gov |
| Primary and Secondary Alkyl Amines | Formic Acid | 80 °C, solvent-free | Good to Excellent | nih.gov |
| Various Amines | Formic Acid | Catalyst-free | Medium to Excellent | acs.orgacs.org |
| Primary and Secondary Aromatic/Aliphatic Amines | Aromatic Formates | Ambient temperature, solvent- and catalyst-free | High | tandfonline.com |
| Wide Variety of Amines | Formic Acid/Iodine | 70 °C, solvent-free | Up to 94% | organic-chemistry.org |
Catalytic Systems in N-Formylation of Amines with Carbon Dioxide
The use of carbon dioxide (CO2) as a C1 source for N-formylation is an environmentally benign and attractive strategy. Various catalytic systems have been developed to facilitate this transformation, often in the presence of a reducing agent.
One approach involves the use of sodium borohydride (B1222165) (NaBH4) and CO2 gas in a catalyst-free system. nih.govscispace.com This method generates formoxy borohydride species in situ, which are crucial for the N-formylation reaction. nih.govscispace.com The reaction proceeds without the need for high pressure or specialized equipment. nih.govscispace.com
Transition metal catalysts have also been employed for the N-formylation of amines with CO2. Copper-catalyzed N-formylation using PNP-type ligands and a hydrosilane reductant has been shown to be effective under mild conditions with a broad substrate scope. rsc.org Similarly, N-heterocyclic carbenes (NHCs) have been utilized as metal-free catalysts for the reductive functionalization of amines with CO2 and hydrosilanes. bohrium.comnih.gov This protocol offers high selectivity for either N-formylated or N-methylated products depending on the chosen catalyst. nih.gov
Furthermore, a silicon(II) complex, [(IMe)2SiH]I, has been demonstrated to catalyze the chemoselective N-formylation of primary and secondary amines with CO2 and phenylsilane (B129415) (PhSiH3) under mild conditions, affording high yields of the corresponding formamides. acs.org Commercially available and recyclable ethylenediaminetetraacetic acid (EDTA) has also been used as a catalyst for the N-formylation of CO2 with various amines, including aliphatic, aromatic, and alicyclic amines, under both high pressure and ambient conditions. mdpi.com
| Catalyst System | Reducing Agent | Key Features | Reference |
| Catalyst-free | NaBH4 | In situ generation of formoxy borohydride | nih.govscispace.com |
| Copper/PNP-type ligands | Hydrosilane | Mild conditions, broad substrate scope | rsc.org |
| N-Heterocyclic Carbenes (NHCs) | Hydrosilanes | Metal-free, high selectivity | bohrium.comnih.gov |
| [(IMe)2SiH]I | PhSiH3 | High yields, mild conditions | acs.org |
| EDTA | Phenylsilane | Recyclable catalyst, applicable to various amines | mdpi.com |
Microwave-Assisted Synthetic Protocols for Formamides
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. The application of microwave technology to the synthesis of formamides has proven to be highly effective.
For instance, the reduction of nitro and azido (B1232118) arenes to N-arylformamides can be significantly enhanced by microwave irradiation using a zinc-ammonium formate system. globalauthorid.comkoreascience.krnih.gov This method provides a rapid and efficient route to N-arylformamides.
Microwave-assisted N-formylation of amines using formic acid has also been reported. The use of a reusable ion-exchange resin, Amberlite IR-120[H+], as an acid catalyst under microwave irradiation allows for the rapid and high-yielding synthesis of formamides from anilines and simple primary amines. nih.gov The resin can be easily recovered and reused multiple times without a loss of activity. nih.gov
Furthermore, microwave-assisted synthesis has been successfully applied to the formylation of 6-amino functionalized 2(3H)-benzoxazolinones and 2(3H)-benzothiazolinones, leading to the corresponding formamide derivatives. semanticscholar.org
Construction via Nitrobenzyl Precursors
An alternative strategy for the synthesis of N-(4-Nitro-benzyl)-formamide involves the use of 4-nitrobenzyl precursors. These methods include amidation reactions with 4-nitrobenzyl moieties and reductive amination pathways.
Amidation Reactions Involving 4-Nitrobenzyl Moieties
Direct amination of a 4-nitrobenzyl halide, such as 4-nitrobenzyl chloride, with formamide in the presence of a base like potassium carbonate represents a straightforward approach to this compound. smolecule.com
Another versatile amidation method involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. nih.govacs.org This reaction is broadly applicable to the synthesis of primary, secondary, and tertiary amides. nih.govacs.org For example, the reaction of a tolyl hydrazonyl bromide with various primary and secondary amines under optimized conditions yields the corresponding amides in excellent yields. acs.org
Reductive Amination Pathways for Formamide Formation
Reductive amination provides a powerful one-pot method for the synthesis of amines from carbonyl compounds. This can be adapted for formamide synthesis. For instance, the reductive amination of 4-nitrobenzaldehyde (B150856) with an appropriate amine in the presence of a reducing agent can lead to the formation of the corresponding N-substituted 4-nitrobenzylamine (B181301), which can then be formylated. A one-step process involving the reductive amination of the formyl group and simultaneous reduction of the nitro group of nitrobenzaldehydes has been developed to produce dialkylaminomethylanilines. arkat-usa.org
A direct reductive amination of carbonyl compounds using formamide as the nitrogen source can also be employed. For example, a protocol using triflic acid as a catalyst efficiently promotes the direct reductive amination of a broad range of carbonyl compounds. semanticscholar.org In a specific example, 2-(4-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline was prepared from 4-nitrobenzaldehyde and tetrahydroisoquinoline. semanticscholar.orgrsc.org
Synthesis of Related Nitrobenzyl-Amide Compounds
The synthesis of amide-containing structures related to this compound encompasses a diverse range of compounds, including those with significant potential in medicinal chemistry.
Formation of Nitrobenzyl Phosphoramide (B1221513) Mustards
A notable class of related compounds is the nitrobenzyl phosphoramide mustards. These have been designed and synthesized to investigate their structure-activity relationships. nih.gov The synthetic approach allows for the exploration of various analogs, where the position of the nitro group on the phenyl ring is a critical factor. Research has indicated that the 4-nitrobenzyl phosphoramide mustard demonstrates a favorable combination of enzyme activity and antiproliferative effects. nih.gov
The synthesis of these compounds is versatile and can accommodate additional functionalization. acs.orgnih.gov A general route involves the reaction of a nitrobenzyl alcohol with a phosphordiamidic chloride. For instance, 2-nitrobenzyl N,N-bis(2-chloroethyl)phosphordiamidate can be synthesized as a model compound. acs.org The structural variations in the nitrobenzyl moiety are key to tuning the properties of the resulting phosphoramide mustards. acs.orgnih.gov These synthetic methods have proven to be robust, even for producing more complex, water-soluble derivatives. acs.org
Table 1: Examples of Synthesized Nitrobenzyl Phosphoramide Mustards
| Compound Name | Starting Materials | Key Features | Reference |
| 4-nitrobenzyl phosphoramide mustard | 4-nitrobenzyl alcohol, N,N-bis(2-chloroethyl)phosphordiamidic chloride | Optimal enzyme activity and antiproliferative effect. nih.gov | nih.gov |
| 2-nitrobenzyl N,N-bis(2-chloroethyl)phosphordiamidate | 2-nitrobenzyl alcohol, N,N-bis(2-chloroethyl)phosphordiamidic chloride | Model compound for testing photorelease. acs.org | acs.org |
| Water-soluble phosphoramide mustards | Functionalized nitrobenzyl alcohols | Enhanced water solubility for biological studies. acs.orgnih.govacs.org | acs.orgnih.govacs.org |
Synthesis of N-(4-Nitrophenyl)formamide and Related Anilides
The synthesis of N-(4-nitrophenyl)formamide, an analog of this compound, is typically achieved through the reaction of 4-nitroaniline (B120555) with formic acid or its derivatives. ontosight.ai This compound, also known as p-nitroformanilide, serves as a crucial intermediate in the synthesis of various other molecules. ontosight.ai
A variety of methods exist for the synthesis of related anilides from nitroarenes. One efficient approach is the reductive acylation of nitroarenes. For example, sodium sulfite (B76179) in a carboxylic acid system can be used to produce anilides in good to excellent yields with high purity and a simple work-up procedure. researchgate.net Another method involves the Weinreb amidation of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate with aromatic amines, which provides a high-yield route to anilide intermediates. univie.ac.at This method is noted for its versatility with respect to the aromatic amine component. univie.ac.at Furthermore, catalyst- and solvent-free N-formylation of aromatic amines using formic acid or ethyl formate has been developed, offering a simple and cost-effective procedure. tandfonline.com This protocol is applicable to a wide range of aromatic amines, providing moderate to excellent yields of the desired formamides. tandfonline.com
Research has also explored the N-formylation of various aniline (B41778) derivatives using a Zn(Meri-Ald-Py) catalyst, with results showing good conversion rates for substrates with both electron-donating and electron-withdrawing groups. researchgate.net For instance, the N-formylation of 4-nitroaniline using this catalytic system has been documented. researchgate.net
Table 2: Synthetic Methods for N-(4-Nitrophenyl)formamide and Related Anilides
| Product | Reactants | Reagents/Catalyst | Key Features | Reference |
| N-(4-Nitrophenyl)formamide | 4-Nitroaniline, Formic acid | - | Direct formylation. ontosight.ai | ontosight.ai |
| Anilides | Nitroarenes, Carboxylic acids | Sodium sulfite | Reductive acylation, high purity. researchgate.net | researchgate.net |
| Anilide Intermediates | Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, Aromatic amines | AlMe3 | Weinreb amidation, high yield. univie.ac.at | univie.ac.at |
| Formamides | Aromatic amines, Formic acid/Ethyl formate | None | Catalyst- and solvent-free. tandfonline.com | tandfonline.com |
| N-phenyl formamide derivatives | Aniline derivatives, Formic acid | Zn(Meri-Ald-Py) | Catalytic N-formylation. researchgate.net | researchgate.net |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogs is crucial for developing more sustainable and environmentally friendly processes.
Atom Economy and Sustainable Reagent Selection
Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. um-palembang.ac.idcolab.ws In the context of this compound synthesis, this involves choosing reaction pathways that minimize the generation of byproducts. For example, a direct amidation reaction between 4-nitrobenzylamine and a formylating agent would have a high atom economy.
The selection of sustainable reagents is also paramount. This includes the use of catalysts instead of stoichiometric reagents, which reduces waste. um-palembang.ac.id For instance, the use of a reusable heterogeneous catalyst for the formylation step would be a greener alternative to methods requiring single-use reagents. researchgate.net The development of tandem reactions, where multiple transformations occur in a single pot, also contributes to higher atom economy and reduced waste. researchgate.net
Non-Conventional Reaction Media
The use of non-conventional reaction media offers a significant opportunity to make the synthesis of this compound and related compounds greener. Traditional organic solvents are often volatile, flammable, and toxic. rsc.org
Alternatives include:
Water: As an abundant and benign solvent, water is an attractive medium for amide bond formation. rsc.org
Solvent-free reactions: Conducting reactions in the absence of a solvent, often under solid-state or melt conditions, can eliminate solvent-related waste and simplify product isolation. tandfonline.comscispace.com This approach has been successfully applied to the synthesis of various amides. rsc.org
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a lower melting point than the individual components. DESs are often biodegradable, have low toxicity, and can be derived from renewable resources. rsc.org They can act as both the reaction medium and, in some cases, the reactants themselves. rsc.org
Nanocellulose: This biomaterial has been investigated as a reaction medium and a stoichiometric reducing agent for the synthesis of N-aryl/alkyl amides from nitro compounds, offering an environmentally benign route. acs.org
The adoption of these non-conventional media can lead to processes that are not only more environmentally friendly but also potentially more efficient and cost-effective. scispace.comresearchgate.net
Table 3: Green Chemistry Approaches in Amide Synthesis
| Green Chemistry Principle | Application in Amide Synthesis | Examples | Reference |
| Atom Economy | Tandem reactions, catalytic processes | Cobalt-catalyzed tandem conversion of nitriles to N-methylated amides. researchgate.net | researchgate.net |
| Sustainable Reagents | Use of heterogeneous catalysts | ZIF-9/GO composite for N-formylation. researchgate.net | researchgate.net |
| Non-Conventional Media | Solvent-free synthesis | Catalyst- and solvent-free N-formylation of amines. tandfonline.com | tandfonline.com |
| Non-Conventional Media | Use of Deep Eutectic Solvents (DESs) | EDC-mediated amide synthesis in Reactive DESs. rsc.org | rsc.org |
| Non-Conventional Media | Use of biomaterials | Nanocellulose as a reaction medium for reductive amidation. acs.org | acs.org |
Mechanistic Investigations and Reaction Dynamics
Reaction Mechanisms of Formamide (B127407) Formation
The synthesis of N-(4-Nitro-benzyl)-formamide, like other amides, is fundamentally governed by the principles of nucleophilic acyl substitution. The process involves the formylation of 4-nitrobenzylamine (B181301), a reaction that can be achieved through various synthetic routes, often facilitated by catalysts.
Nucleophilic Acyl Substitution Pathways in N-Formylation
Nucleophilic acyl substitution is a primary reaction for converting carboxylic acid derivatives into other, less reactive forms. chemistrytalk.org The general mechanism involves a nucleophile, in this case, an amine, attacking the carbonyl carbon of a formylating agent. youtube.commasterorganicchemistry.com This reaction proceeds via a two-step addition-elimination mechanism that runs through a tetrahedral intermediate. masterorganicchemistry.com
Nucleophilic Attack: The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the formylating agent (e.g., formic acid, an acyl halide). This initial step forms a tetrahedral intermediate. chemistrytalk.orgyoutube.com
Proton Transfer: Depending on the reaction conditions (acidic or basic catalysis), proton transfer steps occur to make the leaving group a better one. chemistrytalk.org
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling a leaving group (e.g., water, a halide ion). A final deprotonation step yields the stable amide product. youtube.commasterorganicchemistry.com
In the context of this compound, a common synthesis involves the reaction of 4-nitrobenzylamine with formic acid. nih.gov The reactivity in these reactions is often compared to acid-base reactions, where the equilibrium favors the formation of the weaker base. masterorganicchemistry.com
Catalytic Roles of Acids, Bases, and Metals in Amide Synthesis
The efficiency of N-formylation is significantly enhanced by the use of catalysts, which can be broadly categorized into acids, bases, and metals. nih.gov These catalysts function by activating either the formylating agent or the amine.
Acid Catalysis: Acid catalysts protonate the carbonyl oxygen of the formylating agent, such as formic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. mdpi.comnih.gov After the amine attacks, water is eliminated to form the formamide. mdpi.com Various acid catalysts have been employed for formamide synthesis, including silica-supported perchloric acid (HClO₄-SiO₂) and melamine-trisulfonic acid (MTSA). nih.govmdpi.com Theoretical studies on the acid-catalyzed hydrolysis of formamide, the reverse reaction, support an O-protonated stepwise pathway as the most favorable mechanism. nih.gov Formic acid itself can act as a catalyst in the tautomerization of formamide to formamidic acid through a double-hydrogen transfer mechanism. acs.org
Base Catalysis: Base-catalyzed mechanisms can involve the deprotonation of the amine to increase its nucleophilicity or, in the case of hydroxide-promoted hydrolysis, a direct nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon. acs.org For formamide synthesis, a base can facilitate the reaction between an amine and a formylating agent like formic acid. mdpi.com Studies on the base-catalyzed hydrolysis of formamide indicate a direct nucleophilic attack by the hydroxide ion is the preferred mechanism. acs.org
Metal Catalysis: A wide array of metal catalysts are effective in promoting N-formylation. These reactions can utilize various formyl sources, including formic acid, methanol (B129727), or carbon monoxide. nih.gov For instance, indium has been shown to catalyze the solvent-free formylation of amines with formic acid. nih.gov Transition metals like ruthenium and copper have been used to catalyze formylation using carbon monoxide (CO) as the carbonyl source. nih.gov More recently, non-precious metal catalysts, such as those based on chromium and iron, have been developed for the dehydrogenative coupling of amines with methanol to produce formamides. d-nb.inforsc.org In these systems, methanol is dehydrogenated to formaldehyde, which is then trapped by the amine to yield the formamide. rsc.org
| Catalyst Type | Example Catalyst | Formyl Source | General Mechanism |
| Acid | Melamine-trisulfonic acid (MTSA) mdpi.com | Formic Acid | Protonation of formic acid, followed by nucleophilic attack of the amine. mdpi.com |
| Acid | Silica Supported Perchloric Acid mdpi.com | Formic Acid | Protonation of formic acid enhances electrophilicity for amine attack. mdpi.com |
| Base | Sodium Formate (B1220265) mdpi.com | Formic Acid | Acts as a catalyst in solvent-free conditions for formylation. mdpi.com |
| Metal | Indium (In) nih.gov | Formic Acid | Catalyzes solvent-free formylation of various amines. nih.gov |
| Metal | Triruthenium dodecacarbonyl (Ru₃(CO)₁₂) nih.gov | Carbon Monoxide (CO) | Catalyzes carbonylation of primary aliphatic amines. nih.gov |
| Metal | Chromium (III) complex d-nb.info | Methanol | Dehydrogenative coupling of methanol and amines. d-nb.info |
| Metal | Iron (Fe) pincer complex rsc.org | Methanol | Stepwise methanol dehydrogenation to formaldehyde, which reacts with amine. rsc.org |
Reactivity of the Nitrobenzyl Moiety
The 4-nitrobenzyl group imparts specific reactivity to the molecule, primarily involving photochemical transformations and reduction of the nitro group, which can trigger subsequent fragmentation reactions.
Photoredox Chemistry and Photolytic Cleavage Mechanisms of Nitrobenzyl Derivatives
Aromatic nitro compounds, including nitrobenzyl derivatives, exhibit a range of photoreactions, often initiated from a triplet excited state. cdnsciencepub.com A key reaction is an intramolecular photoredox process, where the nitro group is reduced (typically to a nitroso group) while another part of the molecule, such as the benzylic carbon, is oxidized. cdnsciencepub.comcdnsciencepub.com This type of reaction is particularly notable for m- and p-nitrobenzyl alcohols in aqueous solutions, a phenomenon not typically observed in organic solvents. cdnsciencepub.comcdnsciencepub.comresearchgate.net The presence of water is essential for this pathway, and the reaction efficiency decreases as the concentration of water is reduced. cdnsciencepub.com
The photolytic cleavage of o-nitrobenzyl derivatives, often used as photolabile protecting groups, has been studied extensively. acs.orgresearchgate.netupenn.edu The mechanism is thought to involve an initial intramolecular hydrogen atom transfer from the benzylic position to the excited nitro group, forming an aci-nitro intermediate. researchgate.net This intermediate can then rearrange to release the protected group. researchgate.net The rate of photolytic cleavage is influenced by substituents on the benzene (B151609) ring; for example, incorporating electron-donating alkoxy groups can dramatically increase the cleavage rate. acs.org
Reductive Transformations of Aromatic Nitro Groups
The aromatic nitro group is readily reduced to an amino group (NH₂) through various methods, a transformation that significantly alters the electronic properties of the molecule from electron-withdrawing to strongly electron-donating. masterorganicchemistry.com The two most common methods for this reduction are:
Catalytic Hydrogenation: This widely used method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.comnumberanalytics.com Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. masterorganicchemistry.comnumberanalytics.com The mechanism involves the adsorption of the nitro compound onto the catalyst surface, followed by the transfer of hydrogen to the nitro group. numberanalytics.com
Chemical Reduction with Metals: Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective at reducing nitro groups to amines. masterorganicchemistry.com
The reduction can proceed through several intermediates. The widely accepted Haber mechanism proposes that the nitro group is first reduced to a nitrosobenzene, then to a phenylhydroxylamine, which is finally reduced to aniline (B41778). rsc.org The choice of reducing agent and reaction conditions can be tuned to isolate these intermediates. numberanalytics.commdpi.com For example, milder reducing agents like sodium borohydride (B1222165) can be used, sometimes in conjunction with transition metal complexes to enhance their reducing power. numberanalytics.comjsynthchem.com
Fragmentation Pathways in Nitrobenzyl Carbamates
While this compound is an amide, the fragmentation of the structurally similar 4-nitrobenzyl carbamates provides a crucial model for the reactivity of the 4-nitrobenzyl system following reduction. These carbamates are designed as triggers for bioreductive drugs, where the reduction of the nitro group initiates a fragmentation cascade that releases a therapeutic agent. researchgate.netrsc.org
The key steps in this fragmentation are:
Reduction: The 4-nitro group is reduced, typically by a nitroreductase enzyme or chemical methods, to a 4-hydroxylamino group. researchgate.netrsc.orgrsc.org
Fragmentation: The resulting 4-hydroxylaminobenzyl derivative undergoes spontaneous fragmentation. rsc.org This self-immolative process is believed to proceed via a 1,6-elimination mechanism, forming a transient aza-quinone methide intermediate and releasing the leaving group (the amine part of the original carbamate). rsc.org
The rate of this fragmentation is highly dependent on electronic factors. rsc.org Electron-donating substituents on the benzyl (B1604629) ring and α-methyl substitution at the benzylic position significantly accelerate the fragmentation. researchgate.netrsc.org This acceleration is attributed to the stabilization of the developing positive charge on the benzylic carbon during the elimination step. rsc.org Conversely, the basicity of the leaving amine has been found to have a less significant effect on the rate of fragmentation. rsc.org
| Substituent on Benzyl Ring | Position | Hammett Constant (σ) | Maximum Half-life (Mt₁/₂) of Hydroxylamine (B1172632) Intermediate (min) |
| H (Parent) | - | 0 | 16.0 |
| 2-Me | ortho | -0.17 (σp) | 12.0 |
| 2-OMe | ortho | -0.37 (σp) | 8.5 |
| 3-Me | meta | -0.07 (σm) | 13.0 |
| 3-OMe | meta | 0.12 (σm) | 18.0 |
| α-Me | benzylic | - | 9.5 |
| (Data adapted from a study on 4-nitrobenzyl carbamate (B1207046) model compounds, where fragmentation half-life was measured after radiolytic reduction. rsc.org) |
This relationship highlights that the electronic nature of the benzyl ring is a critical determinant in the kinetic stability of the post-reduction intermediate.
Intramolecular and Intermolecular Effects on Reactivity
The reactivity of N-(4-nitrobenzyl)-formamide is significantly influenced by a delicate interplay of intramolecular and intermolecular forces. These include the dynamics of hydrogen bonding, the nature of the solvent environment, and the electronic effects of substituents on the aromatic ring. Understanding these factors is crucial for predicting and controlling the chemical behavior of this compound.
The presence of the amide (N-H) and formyl (C=O) groups in N-(4-nitrobenzyl)-formamide allows for the formation of hydrogen bonds, which play a critical role in its reactivity. In the solid state and in non-polar solvents, N-benzylformamide, a closely related compound, is known to form one-dimensional chains through intermolecular N–H⋯O hydrogen bonds. This type of association can influence the accessibility of the reactive sites on the molecule.
The solvent environment has a profound impact on reaction kinetics. The polarity of the solvent and its ability to form hydrogen bonds can alter reaction rates by stabilizing or destabilizing reactants, transition states, and products. For reactions involving N-(4-nitrobenzyl)-formamide, the choice of solvent can be a determining factor for the reaction pathway and yield.
Studies on related reactions provide insight into these solvent effects. For instance, the Knoevenagel condensation involving 4-nitrobenzaldehyde (B150856) has shown a direct correlation between solvent polarity and reaction kinetics, with more polar solvents accelerating the rate of product formation. semanticscholar.org This is attributed to the stabilization of polar intermediates and transition states in polar media. Protic solvents, such as ethanol, and polar aprotic solvents, like dimethylformamide (DMF), can significantly influence reaction kinetics. semanticscholar.org
In the context of hydrolysis reactions of related N-benzylamides, such as N-benzylphthalimide, the composition of the solvent mixture is critical. In mixed aqueous-organic solvents like water-acetonitrile and water-DMF, the rate of alkaline hydrolysis has been observed to decrease as the proportion of the organic co-solvent increases. researchgate.net This is rationalized by the greater solvation and stabilization of the hydroxide nucleophile by the organic co-solvent, which in turn reduces its reactivity towards the amide. researchgate.net This principle suggests that in reactions where N-(4-nitrobenzyl)-formamide is the electrophile, solvent composition can modulate the effective concentration and reactivity of the nucleophile.
Furthermore, theoretical studies on other amide systems have highlighted that intramolecular hydrogen bonding can direct the stereochemical outcome of a reaction by favoring a specific transition state geometry. nih.gov For N-(4-nitrobenzyl)-formamide, the potential for hydrogen bonding between the amide proton and a reactant or catalyst can similarly influence selectivity. The ability of a solvent to compete for these hydrogen bonds can therefore also affect the reaction's selectivity. The use of polar solvents has been shown to provide significant acceleration in reactions such as the Baylis-Hillman reaction, where the dominant role of hydrogen bonding from the solvent is implicated in the rate enhancement. nih.gov
Interactive Table: Effect of Solvent on Reaction Rates for a Related Amide Hydrolysis
| Co-solvent (with Water) | % Co-solvent (v/v) | Relative Rate Constant |
| 1,4-Dioxane | 25 | Slower |
| 1,4-Dioxane | 50 | Slowest |
| Methanol | 50 | Moderate |
| DMSO | 50 | Fastest |
This table illustrates the general trend observed in the base-catalyzed hydrolysis of related non-planar amides, where more polar solvent systems tend to accelerate the reaction. mdpi.com
The nitro group (-NO₂) at the para-position of the benzyl ring in N-(4-nitrobenzyl)-formamide is a strong electron-withdrawing group. This has a significant impact on the reactivity of the benzylic position and the amide group itself. The electron-withdrawing nature of the nitro group makes the benzyl protons more acidic and the benzylic carbon more susceptible to nucleophilic attack.
Systematic studies on the fragmentation of 4-nitrobenzyl carbamates, which serve as excellent models for the reactivity of N-(4-nitrobenzyl)-formamide, provide quantitative data on the influence of substituents on reaction rates. In these studies, the parent 4-nitrobenzyl compound undergoes fragmentation upon reduction of the nitro group to a hydroxylamine. The rate of this fragmentation is highly dependent on the electronic nature of other substituents on the benzyl ring. rsc.org
It has been demonstrated that electron-donating substituents on the benzyl ring accelerate the fragmentation of the corresponding hydroxylaminobenzyl carbamate. rsc.org This acceleration is attributed to the stabilization of the developing positive charge on the benzylic carbon in the transition state of the fragmentation reaction. rsc.org Conversely, electron-withdrawing groups would be expected to slow down such a reaction.
The kinetic data for the fragmentation of various substituted hydroxylaminobenzyl carbamates can be correlated using the Hammett equation, which relates reaction rates to substituent constants (σ). For this specific fragmentation, the equation is given as:
log(Mt₁/₂) = 0.57σ + 1.30 nih.gov
where Mt₁/₂ is the maximum half-life of the hydroxylamine intermediate, and σ represents the Hammett constant for the substituent (σₚ for 2-substituents and σₘ for 3-substituents). nih.gov This relationship quantitatively demonstrates that substituents with more negative σ values (electron-donating) lead to a smaller log(Mt₁/₂) and thus a faster reaction.
Interactive Table: Substituent Effects on the Fragmentation Half-Life of Model 4-Nitrobenzyl Compounds
| Substituent on Benzyl Ring | Position | Hammett Constant (σ) | Maximum Half-Life (Mt₁/₂) (min) |
| H (Parent Compound) | - | 0.00 | 16 |
| α-CH₃ | α | N/A | 9.5 |
| 2-OCH₃ | 2 | -0.27 (σₚ) | 9.8 |
| 2-CH₃ | 2 | -0.17 (σₚ) | 11 |
| 3-OCH₃ | 3 | 0.12 (σₘ) | 19 |
| 3-Cl | 3 | 0.37 (σₘ) | 26 |
Data adapted from a study on the fragmentation of 4-nitrobenzyl carbamates, which are used as a proxy to illustrate the electronic effects on the reactivity of the nitrobenzyl moiety. nih.gov
These findings are crucial for the design of prodrugs based on the 4-nitrobenzyl moiety, where rapid release of an active compound is desired following enzymatic reduction of the nitro group. rsc.org For N-(4-nitrobenzyl)-formamide, these substituent effects would similarly dictate its reactivity in reactions involving the cleavage of the benzyl-nitrogen bond or transformations at the benzylic position.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the analysis of N-(4-Nitro-benzyl)-formamide, offering unambiguous structural elucidation and insight into dynamic processes in solution.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The aromatic protons on the 4-substituted ring are expected to form a characteristic AA'BB' system, appearing as two distinct doublets due to the strong electron-withdrawing effect of the nitro group. The benzylic methylene (B1212753) (CH₂) protons would appear as a doublet, coupled to the adjacent amide (N-H) proton. The formyl (CHO) and amide (NH) protons would also be present, with their chemical shifts and multiplicities being sensitive to solvent and temperature.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the formamide (B127407) group is expected to have the most downfield chemical shift. The aromatic carbons will appear in the typical range of 120-150 ppm, with the carbon atom bonded to the nitro group (C-NO₂) being significantly deshielded. The benzylic methylene carbon (CH₂) will resonate in the aliphatic region.
Predicted NMR Data for this compound
NMR spectroscopy is particularly powerful for studying the dynamic conformational behavior of amides. scielo.brscielo.br Secondary amides like this compound can exist as two distinct rotational isomers (rotamers), designated as Z (trans) and E (cis), due to the high rotational barrier around the amide C-N bond. scielo.br This barrier, typically between 15-23 kcal/mol, is high enough to allow for the observation of separate signals for each conformer on the NMR timescale, especially at lower temperatures. iaea.orgresearchgate.net
The ¹H NMR spectrum of this compound in solution would likely show a doubling of certain signals, corresponding to the two rotamers present in equilibrium. scielo.br The relative integration of these signals can be used to determine the population of each conformer. Variable-temperature NMR studies can be employed to study the kinetics of the interconversion between the Z and E forms and to calculate the activation energy of the rotational barrier.
While tautomerism (the migration of a proton to form an imidic acid, C(OH)=N) is a theoretical possibility, for simple formamides, the amide form is overwhelmingly favored. Therefore, significant contributions from tautomeric forms are not expected to be observed in the NMR spectrum of this compound under standard conditions.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of this compound, providing a characteristic fingerprint based on its functional groups.
IR spectroscopy is an essential tool for confirming the presence of the key functional groups within the molecule. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of the amide and nitro groups.
The key diagnostic bands include:
N-H Stretch: A moderate to sharp absorption band typically appears in the region of 3300-3100 cm⁻¹, characteristic of the N-H bond in a secondary amide. Its position can be influenced by hydrogen bonding. nih.gov
C=O Stretch (Amide I band): A strong, sharp absorption band is expected between 1680-1630 cm⁻¹, corresponding to the carbonyl stretching vibration. This is one of the most prominent peaks in the spectrum.
N-H Bend (Amide II band): This band, arising from a combination of N-H bending and C-N stretching, appears in the 1570-1515 cm⁻¹ region.
NO₂ Asymmetric and Symmetric Stretches: The nitro group gives rise to two very strong and characteristic absorption bands. The asymmetric stretch appears in the 1560-1515 cm⁻¹ range, potentially overlapping with the Amide II band, while the symmetric stretch is found between 1360-1315 cm⁻¹.
Characteristic IR Absorption Bands for this compound
Raman spectroscopy offers complementary information to IR spectroscopy. The technique is particularly sensitive to symmetric vibrations and bonds with high polarizability, such as the aromatic ring and the nitro group. The symmetric stretch of the nitro group (~1350 cm⁻¹) is expected to produce a particularly strong Raman signal, making it a useful diagnostic peak. nsf.gov
Broadband Coherent Anti-Stokes Raman Spectroscopy (CARS) is an advanced, non-linear optical technique that provides significantly enhanced Raman signals and chemical selectivity. nih.gov Unlike spontaneous Raman, CARS is a four-wave mixing process that generates a coherent signal, allowing for rapid spectral acquisition and imaging without interference from sample fluorescence. nih.gov While specific CARS studies on this compound have not been reported, the technique could be applied to probe the vibrational signatures of the molecule in complex environments or to map its spatial distribution in solution with high sensitivity and speed.
Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within this compound. The spectrum is dominated by the presence of the 4-nitrophenyl chromophore, which is a strong absorber of UV radiation. msu.edu
The spectrum is expected to exhibit two main absorption bands:
A very strong absorption band at a lower wavelength, typically around 250-280 nm. This band is attributed to a high-energy π→π* electronic transition involving the conjugated π-system of the benzene (B151609) ring and the nitro group. nih.gov
A much weaker absorption band at a longer wavelength, potentially around 300-350 nm. This absorption arises from a lower-energy n→π* transition, which involves the promotion of a non-bonding electron from an oxygen atom of the nitro group to an anti-bonding π* orbital. nih.govlibretexts.org
The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent environment. The presence of the conjugated nitroaromatic system is the key determinant of the compound's UV-Vis absorption characteristics. shimadzu.com
Analysis of Electronic Transitions and Absorption Profiles
The primary electronic transitions expected for this compound are π → π* and n → π* transitions. The benzene ring and the nitro group both contain π electrons, and the oxygen atoms of the nitro group and the formamide carbonyl group possess non-bonding (n) electrons.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For nitroaromatic compounds, these are typically high-intensity absorptions. It is expected that this compound will exhibit strong absorption bands in the ultraviolet region, likely around 250-300 nm, corresponding to these transitions within the nitro-substituted benzene ring. uni-muenchen.de
n → π Transitions:* These transitions involve the promotion of a non-bonding electron to a π* antibonding orbital. They are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths. For this compound, n → π* transitions are expected from the lone pairs on the oxygen atoms of the nitro and formyl groups. These would likely appear as weaker absorption bands in the 300-400 nm region. uni-muenchen.de
The absorption spectrum of the related compound, 4-nitrobenzaldehyde (B150856), shows a strong absorption peak around 270 nm, which is characteristic of the π → π* transition in the nitro-substituted aromatic system. researchgate.netnist.gov Similarly, studies on other nitrobenzyl derivatives show significant absorbance in the 300-450 nm range. upenn.edu Based on these analogs, a theoretical UV-Vis absorption profile for this compound can be proposed.
Table 1: Predicted Electronic Transitions and Absorption Profile for this compound
| Transition Type | Predicted λmax (nm) | Chromophore | Expected Molar Absorptivity (ε) |
| π → π | ~270 | 4-Nitrophenyl | High |
| n → π | ~350 | Nitro group, Carbonyl group | Low |
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound (C8H8N2O3, Molecular Weight: 180.16 g/mol ), electron ionization (EI) mass spectrometry would be expected to yield a molecular ion peak (M+) at m/z 180.
The fragmentation of this compound under EI-MS can be predicted based on the fragmentation rules for aromatic nitro compounds and amides. miamioh.edu A primary fragmentation pathway for aromatic nitro compounds is the loss of the nitro group (NO2, 46 Da) or nitric oxide (NO, 30 Da). miamioh.edu
A plausible fragmentation pathway for this compound would involve the following key steps:
Formation of the molecular ion (M+): [C8H8N2O3]+• at m/z = 180.
Loss of the formamide group: Cleavage of the benzylic C-N bond could lead to the formation of the stable 4-nitrobenzyl cation at m/z = 136.
Fragmentation of the nitro group: The 4-nitrobenzyl cation could then lose the nitro group (NO2) to form a benzyl (B1604629) cation at m/z = 90, or lose nitric oxide (NO) to form a fragment at m/z = 106.
Formation of the tropylium (B1234903) ion: The benzyl cation at m/z = 90 could rearrange to the highly stable tropylium ion at m/z = 91.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 180 | Molecular Ion | [C8H8N2O3]+• | - |
| 136 | 4-Nitrobenzyl cation | [C7H6NO2]+ | M+ - NHCHO |
| 106 | [C7H6O]+ | [C7H6O]+ | [C7H6NO2]+ - NO |
| 90 | Benzyl cation | [C7H6]+ | [C7H6NO2]+ - NO2 |
| 91 | Tropylium ion | [C7H7]+ | Rearrangement of benzyl cation |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been found in the searched literature, the expected crystallographic parameters can be inferred from closely related structures.
For instance, the crystal structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide, a related nitroaromatic compound, was determined to be in the orthorhombic space group P212121 with specific unit cell dimensions. mdpi.com It is common for organic molecules of this nature to crystallize in centrosymmetric or non-centrosymmetric space groups such as P21/c, P-1, or P212121.
Table 3: Predicted Crystallographic Parameters for this compound (based on analogous structures)
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c or P212121 |
| Key Intermolecular Interactions | N-H···O hydrogen bonds |
| Conformation | The dihedral angle between the phenyl ring and the formamide group will be a key conformational feature. |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For N-(4-Nitro-benzyl)-formamide, DFT calculations, particularly using the B3LYP functional, have been instrumental in elucidating its structural and electronic properties. iucr.orgscirp.org
Geometry Optimization and Electronic Structure Analysis
Theoretical geometry optimization of this compound and related structures is typically performed to find the most stable arrangement of atoms in the molecule. iucr.orgacademie-sciences.fr These calculations can predict bond lengths and angles, which are often in good agreement with experimental data. ijcce.ac.ir The process involves finding the minimum energy conformation on the potential energy surface. ijcce.ac.ir
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra for validation of the computational model.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. researchgate.netresearchgate.netacs.org For similar compounds, predicted chemical shifts have shown good correlation with experimental values, aiding in the assignment of signals in the spectra. researchgate.netacs.org The calculation of paramagnetic shifts, influenced by unpaired electrons, can also be approached using DFT, although it presents greater challenges than for diamagnetic molecules. researchgate.net
IR Spectroscopy: Vibrational frequencies calculated using DFT can be correlated with experimental FT-IR and Raman spectra. researchgate.netresearchgate.net This allows for the assignment of characteristic vibrational modes of the functional groups present in this compound, such as the N-H, C=O, and NO2 stretching and bending vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict electronic transitions and, consequently, the UV-Vis absorption spectra. researchgate.net These calculations can help in understanding the electronic excitations within the molecule, often involving the π-systems of the aromatic ring and the nitro group.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability, chemical hardness, and reactivity. researchgate.netemerginginvestigators.org A large HOMO-LUMO gap generally implies high stability and low reactivity. emerginginvestigators.org For many nitrogen-containing drug compounds, this gap typically falls within the range of 3.5-4.5 eV. emerginginvestigators.org
Global reactivity descriptors, such as electronegativity, chemical potential, hardness, and softness, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons. |
This table provides a summary of global reactivity descriptors and their calculation from HOMO and LUMO energies.
Quantum Chemical Approaches to Molecular Stability and Conformation
Quantum chemical methods are essential for exploring the stability of different molecular forms and the various conformations a molecule can adopt.
Theoretical Studies on Tautomerism and Isomer Stability
Tautomerism, the interconversion of structural isomers, is a key area of investigation for molecules with labile protons, such as amides. mdpi.com For this compound, theoretical studies can evaluate the relative stabilities of its tautomeric forms, such as the amide and the corresponding imidic acid (or imidol) form. researchgate.net These calculations often show that the amide form is significantly more stable. researchgate.net The stability of different isomers can be influenced by factors like intramolecular hydrogen bonding and the electronic effects of substituents. mdpi.com The solvent environment can also play a crucial role in the relative stability of tautomers. mdpi.com
Conformational Landscape Analysis (e.g., cis/trans isomers)
The formamide (B127407) group in this compound can exist in cis and trans conformations due to the partial double bond character of the C-N bond, which restricts rotation. scielo.br Computational studies can map the potential energy surface to identify the stable conformers and the energy barriers for their interconversion. ijcce.ac.iracs.org For similar N-benzyl amides, both cis (E) and trans (Z) rotamers have been identified in solution, with their relative populations being influenced by steric and electronic factors. scielo.br The rotation around the aryl-nitrogen bond can also be a source of conformational isomerism. acs.org
Modeling of Reaction Pathways and Transition States
The study of chemical reactions using computational methods involves mapping the potential energy surface (PES) to understand the transformation from reactants to products. This process is crucial for identifying intermediates and, most importantly, the transition states that connect them. The transition state is a high-energy configuration that represents the energetic barrier a reaction must overcome.
Similarly, computational studies on the N-formylation of amines, a reaction type relevant to the synthesis of this compound, have revealed complex reaction pathways. These studies show that multiple mechanisms can be operative depending on the substrates and reaction conditions, involving intermediates like formoxysilanes or silylcarbamates. acs.orgresearchgate.net The formation of formamide itself from precursors like CO and NH₂ has been modeled, with calculations showing a barrier of 35 kcal/mol for its decomposition into formic acid and ammonia. pnas.org
The table below presents calculated activation energies for reactions involving related compounds, illustrating the type of data obtained from modeling reaction pathways. Such calculations would be essential to predict the reactivity of this compound, for example, in its synthesis or subsequent transformations like the reduction of the nitro group.
| Reaction / Process | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| 2-Nitrotoluene (B74249) → 2-Nitrosobenzyl alcohol rearrangement | B3LYP/6-311+G(2d,p) | 51.7 | acs.orgresearchgate.net |
| Rate-determining 1,3-H shift in 2-nitrotoluene aci-form | B3LYP/6-311+G(2d,p) | 20.3 | acs.org |
| Formamide → HCOOH + NH₃ (in solution) | Ab initio Molecular Dynamics | 35 | pnas.org |
| ·CONH₂ + H₂ → Formamide + H | CCSD(T)/aug-cc-pVTZ | 16.6 | frontiersin.orgnih.gov |
| Cyclization of neutral aci-form of 2-nitrotoluene | B3LYP/6-311+G(2d,p) | 18.4 | acs.orgresearchgate.net |
Solvation Effects in Theoretical Calculations
Reactions are most often carried out in a solvent, which can significantly influence reaction rates and equilibria. Therefore, accounting for solvation effects is critical for accurate theoretical predictions. Computational chemists use various solvation models, which can be broadly categorized as explicit or implicit.
Explicit models treat individual solvent molecules quantum mechanically, which is computationally very expensive. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant (ε). wikipedia.orgresearchgate.netdiracprogram.org This approach calculates the free energy of solvation by considering electrostatic interactions, cavitation energy (the energy required to create a cavity for the solute), and dispersion-repulsion forces. diracprogram.orguni-muenchen.de
For polar molecules like this compound, which contains both a nitro group and a formamide moiety, solvent interactions are particularly important. Studies on nitroaromatic compounds have shown that hydration free energies can be calculated using various force fields and solvation models, though accuracy can decrease with an increasing number of nitro groups. acs.org For instance, the Conductor-like PCM (C-PCM) and the Solvation Model based on Density (SMD) have been used to calculate reduction potentials of nitroaromatic compounds in N,N-dimethylformamide (DMF). nih.gov
The impact of the solvent on reaction barriers is profound. An in-depth study of formamide revealed that its decomposition and formation pathways are vastly different in the gas phase versus in an aqueous solution. pnas.orgnih.gov The presence of water molecules can stabilize intermediates and transition states through hydrogen bonding, acting as catalysts and altering the reaction network entirely. nih.gov
The following table demonstrates the effect of the solvent on a calculated property, using the example of one-electron reduction potentials for nitroaromatic compounds, which is crucial for understanding reactions like the reduction of the nitro group in this compound.
| Computational Model | Property | Mean Absolute Error (mV) vs. Experiment | Reference |
|---|---|---|---|
| HF/6-31+G(d) with C-PCM | Reduction Potential (Nitroaromatics in DMF) | < 50 | nih.gov |
| B3LYP with C-PCM | Reduction Potential (Nitroaromatics in DMF) | Variable | nih.gov |
| B98 with C-PCM | Reduction Potential (Nitroaromatics in DMF) | < 43 | nih.gov |
| M06-2X/6-311++G(2d,2p) with COSMO | Reduction Potential (Energetic NACs) | Validated for QSAR | acs.org |
Application of Computational Tools in Organic Reaction Mechanism Prediction
Beyond mapping specific reaction pathways, computational tools are invaluable for predicting the general reactivity and selectivity of organic reactions. For a molecule like this compound, these tools can predict which sites are most susceptible to nucleophilic or electrophilic attack, thereby forecasting the outcome of a reaction.
One powerful technique is the analysis of the Molecular Electrostatic Potential (MESP). MESP maps the electrostatic potential onto the electron density surface of a molecule, visually identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. mdpi.comchemrxiv.org For derivatives of nitrobenzamide, MESP analysis has shown that the most electron-rich centers are located near the C=O group of the amide unit. tandfonline.comresearchgate.net Such analysis could predict that the oxygen of the formyl group and the nitro group in this compound are likely sites for electrophilic attack or hydrogen bonding, while the aromatic ring, deactivated by the nitro group, would be susceptible to nucleophilic aromatic substitution.
Computational tools have been developed to specifically predict the site- and regioselectivity of reactions. cam.ac.ukrsc.org These tools may use quantum mechanical methods like DFT to compare the energies of different possible transition states or employ machine learning models trained on vast datasets of known reactions. numberanalytics.comresearchgate.net For electrophilic aromatic substitution, for example, reactivity indices derived from molecular orbitals can correctly predict the regioselectivity for substituted benzenes like nitrobenzene (B124822). acs.org These methods could be applied to this compound to predict the outcome of reactions such as halogenation or nitration on the aromatic ring.
The table below summarizes various computational tools and their applications in predicting reaction mechanisms.
| Computational Tool/Method | Application | Predicted Property/Outcome | Reference |
|---|---|---|---|
| Molecular Electrostatic Potential (MESP) Analysis | Predicting reactive sites | Electron-rich/poor regions, noncovalent interaction sites | mdpi.comtandfonline.comresearchgate.net |
| Frontier Molecular Orbital (FMO) Theory | Predicting reactivity and regioselectivity | Interaction of HOMO and LUMO to determine reaction feasibility | researchgate.net |
| DFT Energy Profiling | Determining reaction selectivity (regio-, stereo-) | Comparison of transition state energies for competing pathways | numberanalytics.com |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting reaction rates | Correlation of calculated properties (e.g., reduction potential) with kinetic data | acs.org |
| Automated Mechanism Discovery | Exploring complex reaction networks | Identification of known, unknown, or unexpected reaction pathways | researchgate.net |
Synthetic Applications and Derivatization Strategies
Role as an Intermediate in Organic Synthesis
The utility of N-(4-Nitro-benzyl)-formamide as a synthetic intermediate is well-established. It serves as a precursor for a variety of more complex molecules, leveraging the reactivity of its constituent parts. smolecule.com The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and the benzylic position, while the formamide (B127407) moiety acts as a protected form of a primary amine.
Precursor for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and natural products. nih.govrsc.org Analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule drugs contain a nitrogen heterocycle. rsc.org this compound and its parent structure, 4-nitrobenzylamine (B181301), serve as key starting materials for the synthesis of these important scaffolds.
The general strategy involves utilizing the nitrobenzyl fragment and then constructing the heterocyclic ring. A crucial step is often the reduction of the nitro group to an amine, which can then participate in cyclization reactions. For instance, the reductive annulation of 2-nitrophenylacetonitrile (B16159) intermediates is a known method for synthesizing indoles. rsc.org Similarly, the amino group derived from the reduction of this compound can be used to build various heterocyclic systems. A direct example of a related compound's utility is the use of 1-(bromomethyl)-4-nitrobenzene in the synthesis of 1-(4-nitrobenzyl)-1H-1,2,4-triazole, a key intermediate whose nitro group can be subsequently reduced to an amine for further elaboration. researchgate.net
| Precursor Type | Heterocycle Class | Key Reaction Step | Reference |
|---|---|---|---|
| 2-Nitrotoluene (B74249) Derivatives | Indoles | Condensation followed by reductive cyclization | rsc.orgorgsyn.org |
| 1-(Bromomethyl)-4-nitrobenzene | Triazoles | Nucleophilic substitution with triazole | researchgate.net |
| Nitroarenes | Quinazolines | Multi-step synthesis involving reduction and cyclization | researchgate.net |
| 4-Nitrobenzyl derivatives | Triazolopyridines | Multi-step synthesis for antiproliferative agents | mdpi.com |
Amino-Protecting Group in Multi-Step Syntheses
In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy. The formamide group in this compound effectively serves as a protecting group for the underlying 4-nitrobenzylamine. Formamides are generally stable to a range of reaction conditions, yet can be removed when necessary.
More broadly, the nitrobenzyl moiety itself is the basis for several well-known amino-protecting groups, such as the photolabile ortho-nitrobenzyl (ONB) group. acs.orgresearchgate.net Groups like the 2-nitrobenzyloxycarbonyl [Z(2-NO2)] are used to protect amines as carbamates. thieme-connect.de These groups are stable to strong acids but can be cleaved under specific conditions like catalytic hydrogenation or photolysis. researchgate.netthieme-connect.de While this compound is not photolabile in the same way as its ortho-substituted counterparts, the formyl group provides robust protection for the amine functionality, allowing for chemical modifications at other parts of the molecule, such as the nitro group or through reactions involving the aromatic ring.
| Protecting Group | Structure | Common Cleavage Conditions | Key Features |
|---|---|---|---|
| Formyl (in this context) | -CHO | Acidic or basic hydrolysis | Stable, simple, low molecular weight. |
| tert-Butoxycarbonyl (Boc) | -C(O)OC(CH₃)₃ | Strong acid (e.g., TFA) | Widely used, stable to base and hydrogenation. researchgate.net |
| Benzyloxycarbonyl (Cbz/Z) | -C(O)OCH₂C₆H₅ | Catalytic hydrogenation (H₂/Pd), strong acid | Stable to mild acid and base. organic-chemistry.org |
| o-Nitrobenzyloxycarbonyl (Z(2-NO₂)) | -C(O)OCH₂(o-NO₂)C₆H₄ | Photolysis (UV light), catalytic hydrogenation | Photocleavable, stable to strong acid. thieme-connect.de |
Building Block for Complex Molecular Architectures
This compound is utilized as a fundamental building block for constructing more elaborate molecular structures, particularly in the field of medicinal chemistry. smolecule.com The compound offers multiple points for chemical modification. The nitro group can be reduced to an amine, which can then be diazotized or acylated, opening pathways to a wide array of derivatives. The formamide can be hydrolyzed to reveal the primary benzylamine (B48309), which can participate in coupling reactions. Furthermore, the aromatic ring can undergo nucleophilic aromatic substitution, facilitated by the strong electron-withdrawing nitro group.
An example of the utility of the 4-nitrobenzyl scaffold is seen in the synthesis of the drug Sumatriptan, where 1-(bromomethyl)-4-nitrobenzene is a key starting material. rsc.org This highlights how the 4-nitrobenzyl unit can be incorporated into a complex, biologically active molecule. The reactions available to this compound—reduction of the nitro group, manipulation of the formamide, and reactions on the aromatic ring—provide chemists with a versatile toolkit for assembling complex target molecules.
Derivatization of the Formamide Functional Group
The formamide group is a key functional handle in this compound, and its transformation is a primary strategy for derivatization. These transformations include conversion to other amide types and reduction to the corresponding amine.
Transformations to Other Amides or Related Compounds
The most straightforward transformation of the formamide group is its hydrolysis under acidic or basic conditions to yield 4-nitrobenzylamine. This primary amine is a versatile intermediate that can then be acylated by a variety of acylating agents (e.g., acyl chlorides, anhydrides) to form a diverse range of new amide derivatives. This two-step process (hydrolysis followed by acylation) allows for the introduction of virtually any acyl group. For example, reaction with 4-nitrobenzoyl chloride would yield N-(4-nitrobenzyl)-4-nitrobenzamide. researchgate.net This method provides a reliable route to libraries of amide compounds for screening purposes, such as in drug discovery.
Reductions to Corresponding Amines
The reduction of this compound can proceed via two main pathways: reduction of the formamide group or reduction of the nitro group. The choice of reducing agent and reaction conditions determines the selectivity of the transformation.
Reduction of the Formamide: The formamide can be selectively reduced to a secondary amine. For example, the reduction of N-benzylformamide using an abnormal N-heterocyclic carbene (aNHC) based potassium complex with pinacolborane (HBPin) as the reducing agent yields the corresponding N-methylbenzylamine. rsc.org Applying these conditions to this compound would be expected to produce N-methyl-4-nitrobenzylamine, leaving the nitro group intact. This selective reduction is valuable as it modifies one functional group while preserving another for subsequent reactions.
Reduction of the Nitro Group: The aromatic nitro group is readily reduced to an amino group (aniline derivative) under various conditions, most commonly catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with a hydrogen source. mdpi.com This transformation would yield N-(4-aminobenzyl)formamide. This product is also a valuable intermediate, as the newly formed aromatic amine can undergo a different set of reactions (e.g., diazotization, aromatic substitution) than the original nitro compound.
It is also possible to achieve the reduction of both functional groups simultaneously using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert this compound into N-methyl-4-aminobenzylamine.
| Reagent/Conditions | Functional Group Reduced | Product | Reference |
|---|---|---|---|
| aNHC-K complex, HBPin | Formamide | N-methyl-4-nitrobenzylamine | rsc.org |
| H₂, Pd/C | Nitro | N-(4-aminobenzyl)formamide | mdpi.com |
| LiAlH₄ | Formamide and Nitro | N-methyl-4-aminobenzylamine | organic-chemistry.org |
| Fe or Zn, NH₄Cl | Nitro (to hydroxylamine) | N-(4-hydroxylaminobenzyl)formamide | mdpi.com |
Derivatization of the Nitrobenzyl Moiety
The 4-nitrobenzyl group within N-(4-nitrobenzyl)-formamide is a key reactive center, enabling a variety of derivatization strategies that enhance the molecule's utility in synthetic chemistry and materials science. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the benzyl (B1604629) system, making it a versatile handle for further chemical modifications.
Reduction of the Nitro Group to Amino or Hydroxylamino Functionalities
One of the most fundamental and widely utilized transformations of the nitrobenzyl moiety is the reduction of the nitro group. This process can be controlled to yield either the corresponding amino (–NH₂) or hydroxylamino (–NHOH) functionality, each of which serves as a crucial intermediate for further synthesis.
The reduction to an amino group, yielding N-(4-aminobenzyl)-formamide, is a common synthetic step. This transformation is typically achieved through catalytic hydrogenation or by using chemical reducing agents. For instance, methods like the Bechamp reduction, which uses iron and acid, are well-established for converting aromatic nitro compounds to their corresponding amines. researchgate.net Another effective method involves the use of sodium borohydride (B1222165) with a selenium and activated carbon catalyst, which provides a selective reduction under mild conditions. researchgate.net
Alternatively, the partial reduction of the nitro group to a hydroxylamino functionality is a more delicate transformation but is of significant interest, particularly in the context of developing bioreductive prodrugs. researchgate.net Certain enzymes, such as the nitroreductase found in E. coli, are highly efficient at reducing 4-nitrobenzyl compounds specifically to their hydroxylamino derivatives. researchgate.netgoogle.com These hydroxylamines are often designed to be unstable, undergoing subsequent fragmentation to release an active compound. researchgate.net While direct studies on N-(4-nitrobenzyl)-formamide are specific, the principles derived from studies on 4-nitrobenzyl carbamates are highly relevant, where the hydroxylamino intermediates are generated via γ-ray irradiation or enzymatic action. researchgate.net
| Target Functionality | General Method | Reagents/Catalysts | Product | Significance |
|---|---|---|---|---|
| Amino (–NH₂) | Catalytic Hydrogenation / Chemical Reduction | H₂, Pd/C; Fe/HCl (Bechamp); NaBH₄/Se/AC researchgate.net | N-(4-aminobenzyl)-formamide | Key intermediate for dyes, polymers, and pharmaceuticals. |
| Hydroxylamino (–NHOH) | Enzymatic Reduction / Controlled Chemical Reduction | Nitroreductase enzymes (e.g., from E. coli) researchgate.netgoogle.com | N-(4-hydroxylaminobenzyl)-formamide | Crucial intermediate in bioreductive drug activation strategies. researchgate.net |
Applications as Photocleavable Protecting Groups in Responsive Materials
The nitrobenzyl moiety is a cornerstone in the design of photocleavable protecting groups (PPGs), which can be removed using light. wikipedia.org This property allows for high spatiotemporal control over chemical reactions, a feature that is highly valuable in the development of responsive materials, drug delivery systems, and in biochemical studies. nih.govrug.nl The N-(4-nitrobenzyl)-formamide structure contains this photoactive group.
The general mechanism for photocleavage of ortho-nitrobenzyl groups, which is the most studied class, involves irradiation with UV light (typically below 400 nm). researchgate.net This excites the nitro group, leading to an intramolecular hydrogen abstraction from the benzylic carbon to form an aci-nitro intermediate. wikipedia.org This intermediate then undergoes rearrangement and fragmentation to release the protected functional group and a nitrosobenzaldehyde derivative. wikipedia.org While N-(4-nitrobenzyl)-formamide has a para-nitro substitution, the underlying principle of photo-induced reactivity is relevant. Modifications to the nitrobenzyl ring, such as adding further substituents, can tune the absorption wavelength and cleavage efficiency. wikipedia.orgnih.gov
The use of nitrobenzyl-based PPGs is extensive and includes:
Caged Compounds: Protecting biologically active molecules like neurotransmitters or nucleotides, allowing their release at a specific time and location with a pulse of light. nih.gov
Photoresists: In microfabrication, PPGs are used in polymers that change their solubility upon light exposure, enabling the creation of intricate patterns. wikipedia.org
Responsive Hydrogels: Incorporating nitrobenzyl PPGs into hydrogel networks allows for the light-induced degradation of the gel or the release of encapsulated drugs. nih.govacs.org
Surface Modification: Surfaces can be functionalized with molecules attached via a photocleavable linker, enabling light-based patterning and control of surface properties. wikipedia.org
| Application Area | Principle of Operation | Example |
|---|---|---|
| Biochemistry / Drug Delivery | Light-triggered release of a protected (caged) molecule. nih.gov | Release of an amine-containing drug from a nitrobenzyl carbamate (B1207046). researchgate.net |
| Materials Science | Light-induced change in material properties (e.g., solubility, structure). acs.org | Patterning of surfaces or degradation of hydrogels. wikipedia.orgnih.gov |
| Organic Synthesis | Traceless removal of a protecting group without chemical reagents. wikipedia.org | Deprotection of an amine, alcohol, or carboxylic acid during a multi-step synthesis. nih.gov |
Functional Group Transformations and Building Block Versatility
Nitro compounds are regarded as highly versatile building blocks in modern organic synthesis. nih.govfrontiersin.org This versatility stems from the wide range of chemical transformations the nitro group can undergo and its influence on the reactivity of the parent molecule. frontiersin.org N-(4-nitrobenzyl)-formamide is an exemplar of this principle, serving as a multifaceted intermediate for the synthesis of more complex molecules. smolecule.com
The primary transformations that underscore its versatility include:
Reduction to Amine: As detailed in section 6.3.1, the reduction to N-(4-aminobenzyl)-formamide opens up a vast field of chemistry. The resulting primary aromatic amine is a nucleophile that can participate in diazotization, acylation, alkylation, and condensation reactions to form a wide array of heterocyclic compounds and other complex structures.
Nitro Group as an Activating Group: The strong electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution (SNAr) reactions on the benzene (B151609) ring, although this is less common for the para position compared to ortho and meta directing effects in specific contexts.
Formamide Group Chemistry: The formamide moiety itself can be hydrolyzed to the primary amine (4-nitrobenzylamine) or dehydrated to form the corresponding isocyanide (4-nitrobenzyl isocyanide). unl.eduthieme-connect.com Isocyanides are extremely versatile reagents in multicomponent reactions, such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecular scaffolds from simple starting materials. rug.nl
The combination of a reducible nitro group and a transformable formamide group on a stable benzyl scaffold makes N-(4-nitrobenzyl)-formamide a valuable starting material. It provides access to precursors for pharmaceuticals, functional materials, and other high-value chemical entities. nih.govsmolecule.com Its structure is a gateway to diverse functionalities, making it a convenient and adaptable reagent for synthetic chemists. frontiersin.org
Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Routes
The pursuit of more efficient and sustainable methods for synthesizing N-(4-Nitro-benzyl)-formamide and its derivatives remains a key focus. Traditional batch processes are being re-evaluated in favor of more advanced techniques. Researchers are actively investigating alternative reagents and catalysts to improve yields and reduce environmental impact. For instance, the use of tin(II) chloride dihydrate as a catalyst in reflux reactions represents one such avenue being explored. rsc.org
A significant area of development is the transition from batch to continuous flow synthesis. mdpi.com This approach offers numerous advantages, including enhanced heat and mass transfer, improved safety, and greater control over reaction parameters. mdpi.comresearchgate.net The ability to precisely manage residence time and reagent addition in a flow reactor can minimize the formation of byproducts and improve selectivity. ncl.res.in Furthermore, techniques like microwave-assisted synthesis are being explored to accelerate reaction times and increase yields under milder conditions. mdpi.com
Exploration of New Reactivity Profiles and Transformations
Beyond its established roles, researchers are keen to uncover new chemical transformations involving this compound. The nitro group and the formamide (B127407) moiety present multiple sites for chemical modification, opening doors to a diverse range of derivatives with potentially valuable properties.
The reduction of the nitro group is a well-established transformation, often leading to the corresponding amine, a crucial building block for further functionalization. mdpi.comrsc.org However, future research will likely focus on achieving more selective reductions and exploring the subsequent reactions of the resulting amino group in greater detail. For example, intramolecular cyclization reactions following nitro group reduction can lead to the formation of complex heterocyclic structures. rsc.org
The formamide group itself can participate in various reactions. For instance, it can be a precursor for the synthesis of isocyanides, which are valuable intermediates in multicomponent reactions for generating structurally diverse molecules. nih.gov The exploration of this compound in such reactions could lead to the discovery of novel compounds with unique biological or material properties.
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry is becoming an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reaction outcomes with increasing accuracy. wordpress.com For this compound, advanced computational modeling can provide valuable insights into its electronic structure, reactivity, and potential interactions with other molecules.
Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be employed to model the geometry, vibrational frequencies, and electronic properties of the molecule. acs.org This information can help in understanding its reactivity and in designing new reactions. For example, computational studies can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic strategies. acs.org
Furthermore, computational screening of virtual libraries of this compound derivatives can accelerate the discovery of new molecules with desired properties. This "in silico" approach can help prioritize synthetic targets, saving time and resources in the laboratory. The ability to predict properties such as binding affinity to biological targets or the electronic characteristics of materials will be a significant driver of future research.
Integration with Continuous Flow Chemistry and Automated Synthesis
The convergence of continuous flow chemistry and automated synthesis platforms presents a transformative opportunity for the production and study of this compound and its derivatives. researchgate.net Flow chemistry, with its inherent advantages in control and scalability, is well-suited for integration into automated systems. mdpi.comnih.gov
Automated synthesis platforms can perform multi-step reactions in a continuous fashion, minimizing manual intervention and enabling high-throughput experimentation. researchgate.net This allows for the rapid optimization of reaction conditions and the efficient synthesis of libraries of compounds for screening purposes. The integration of online analytical techniques can provide real-time monitoring of reactions, further enhancing control and efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
